molecular formula C12H12F3NO B13574873 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13574873
M. Wt: 243.22 g/mol
InChI Key: HTLQPJZZKHASGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1,2-dimethylindole with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetic acid and a suitable reducing agent to introduce the trifluoromethyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Scientific Research Applications

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-ol can be compared with other indole derivatives, such as:

    1-(1,2-dimethyl-1H-indol-3-yl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(1,2-dimethyl-1H-indol-3-yl)-2-(ethylamino)-2-methyl-1-propanone:

    4-(1,2-dimethyl-1H-indol-3-yl)-thiazol-2-ylamine: This compound contains a thiazole ring, providing different biological activities and uses.

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts enhanced stability, lipophilicity, and biological activity compared to its analogs.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C12H12F3NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6,11,17H,1-2H3

InChI Key

HTLQPJZZKHASGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C(F)(F)F)O

Origin of Product

United States

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